3,4-Dichloro-5-(2-methylbutoxy)pyridazine
Description
Significance of the Pyridazine (B1198779) Core in Contemporary Organic Synthesis
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern organic synthesis and drug discovery. nih.gov Its unique physicochemical properties, including a significant dipole moment and the capacity for hydrogen bonding, make it an attractive component in the design of novel bioactive molecules. nih.gov The pyridazine motif is found in several approved pharmaceutical agents and agrochemicals, demonstrating its importance in practical applications. nih.gov The arrangement of the nitrogen atoms influences the electronic distribution within the ring, making it a versatile building block for a wide range of chemical transformations. nih.gov Synthetic chemists utilize the pyridazine core to access a diverse array of functionalized compounds with potential applications in materials science and medicinal chemistry. chemicalbook.com
Contextualization of Substituted Dichloropyridazines within Heterocyclic Compound Research
Substituted dichloropyridazines are a particularly important subclass of pyridazine derivatives, characterized by the presence of two chlorine atoms on the heterocyclic ring. These chlorine atoms are effective leaving groups, rendering the pyridazine core susceptible to nucleophilic substitution reactions. This reactivity allows for the strategic introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, thereby enabling the synthesis of large libraries of diverse pyridazine-based compounds. The regioselectivity of these substitution reactions can often be controlled by the electronic and steric nature of both the pyridazine substrate and the incoming nucleophile. This synthetic flexibility makes dichloropyridazines key intermediates in the development of new pharmaceuticals and other functional organic molecules. nih.gov
Overview of 3,4-Dichloro-5-(2-methylbutoxy)pyridazine within the Landscape of Advanced Pyridazine Studies
This compound represents a specific example of a substituted dichloropyridazine, featuring a chiral 2-methylbutoxy group at the 5-position. While detailed, peer-reviewed studies focusing exclusively on this compound are not widely available in public literature, its structure suggests its role as a specialized intermediate in organic synthesis.
The synthesis of such a compound would likely involve the nucleophilic substitution of a precursor like 3,4,5-trichloropyridazine (B3021642) with (S)- or (R)-2-methylbutan-1-ol. The presence of the dichloro functionalities on the pyridazine ring offers two reactive sites for subsequent chemical modifications. These sites can undergo further nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and controlled introduction of other substituents. This step-wise functionalization is a cornerstone of modern synthetic strategy, enabling the construction of complex target molecules with precise structural arrangements.
The incorporation of the chiral (2-methylbutoxy) side chain introduces an element of stereochemistry, which is of paramount importance in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its three-dimensional structure. Therefore, this compound is logically positioned as a building block for creating enantiomerically pure, complex pyridazine derivatives for evaluation in drug discovery programs or other advanced materials research.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1346698-06-3 |
| Molecular Formula | C₉H₁₂Cl₂N₂O |
| Molecular Weight | 235.11 g/mol |
| Canonical SMILES | CCC(C)COC1=C(C(=NN=C1)Cl)Cl |
Structure
3D Structure
Properties
CAS No. |
1346698-06-3 |
|---|---|
Molecular Formula |
C9H12Cl2N2O |
Molecular Weight |
235.11 g/mol |
IUPAC Name |
3,4-dichloro-5-(2-methylbutoxy)pyridazine |
InChI |
InChI=1S/C9H12Cl2N2O/c1-3-6(2)5-14-7-4-12-13-9(11)8(7)10/h4,6H,3,5H2,1-2H3 |
InChI Key |
MWOQOASURLORLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC1=CN=NC(=C1Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 3,4 Dichloro 5 2 Methylbutoxy Pyridazine and Its Derivatives
Reactions Involving Halogen Substituents
The two chlorine atoms on the pyridazine (B1198779) ring of 3,4-dichloro-5-(2-methylbutoxy)pyridazine are key reactive sites, enabling a variety of chemical transformations. These reactions are broadly categorized into nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated pyridazines. The electron-deficient nature of the pyridazine ring facilitates the attack of nucleophiles, leading to the displacement of the chloro substituents. The regioselectivity of these reactions is often influenced by the electronic and steric environment of the chlorine atoms.
The reaction of dichloropyridazines with nitrogen-based nucleophiles like amines and hydrazines is a widely used method for introducing nitrogen-containing functional groups. mdpi.com In many dihalopyridazine systems, substitution tends to occur preferentially at the position C-4. mdpi.comnih.gov For instance, studies on 2,4-dichloroquinazolines, a related heterocyclic system, consistently show regioselective substitution at the 4-position with various primary and secondary amines under different reaction conditions. mdpi.comnih.gov This selectivity is attributed to the higher LUMO coefficient at the C-4 carbon, making it more susceptible to nucleophilic attack. mdpi.comnih.gov
The reaction of 4,5-dichloro-2-cyanopyridazin-3(2H)-one with amines has been shown to yield 5-amino-4-chloro derivatives as the main products, indicating a preference for substitution at the C-5 position in this particular system. researchgate.net The choice of solvent can also influence the outcome of these reactions.
| Reactant | Nucleophile | Product | Key Observation |
|---|---|---|---|
| 2,4-Dichloroquinazoline | Primary/Secondary Amines | 2-Chloro-4-aminoquinazoline | Regioselective substitution at C-4. mdpi.comnih.gov |
| 4,5-Dichloro-2-cyanopyridazin-3(2H)-one | Amines | 4-Chloro-5-amino-2-cyanopyridazin-3(2H)-one | Preferential substitution at C-5. researchgate.net |
Dichloropyridazines can also undergo nucleophilic substitution with oxygen nucleophiles, such as alkoxides and hydroxides, to introduce alkoxy and hydroxy groups. These reactions are often competitive with amination and the outcome can be influenced by the reaction conditions. For example, in aqueous media, hydrolysis can be a significant side reaction during amination, leading to the formation of hydroxypyrimidines. rsc.org
The reaction of 4,5-dichloro-2-cyanopyridazin-3(2H)-one with sodium azide (B81097) in the presence of phenol (B47542) in toluene (B28343) has been reported to yield the 5-phenoxy derivative as the main product. researchgate.net This highlights the possibility of selective substitution with oxygen nucleophiles under specific conditions.
Sulfur nucleophiles, such as thiolate ions and thioethers, can also displace the chlorine atoms in dichloropyridazines. These reactions provide a route to sulfur-containing pyridazine derivatives. For instance, the reaction of 4,5-dichloro-2-cyanopyridazin-3(2H)-one with thiourea (B124793) resulted in the formation of a thiocyanato derivative, although the exact position of substitution was not specified in the available abstract. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to pyridazine chemistry. researchgate.net These reactions offer a versatile method for introducing a wide range of substituents onto the pyridazine ring. researchgate.net
The Suzuki-Miyaura coupling, which involves the reaction of a halide with an organoboron compound, is a widely used method for creating C-C bonds. organic-chemistry.orglibretexts.org In the case of dihalopyridazines, the regioselectivity of the Suzuki coupling can often be controlled by the reaction conditions. For example, in the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole, reaction at room temperature selectively yields the 5-aryl-3-chloro derivative, while at higher temperatures, disubstitution occurs. nih.govresearchgate.net This suggests that for this compound, selective mono-arylation could potentially be achieved by carefully controlling the temperature. Studies on 3,5-dichloroisothiazole-4-carbonitrile (B127508) have also shown regiospecific Suzuki coupling at the C-5 position. nih.gov
The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is another important palladium-catalyzed reaction for forming C-C bonds. organic-chemistry.orgwikipedia.org This reaction is typically carried out using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org Copper-free Sonogashira protocols have also been developed to overcome some of the drawbacks associated with the traditional method. nih.govrsc.org The Sonogashira reaction has been successfully applied to various heterocyclic systems, including the synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines from 3-bromo-6-methyl-1,2,4,5-tetrazine. chemrxiv.org This indicates the feasibility of applying Sonogashira coupling to introduce alkynyl groups onto the this compound core.
| Reaction Type | Key Features | Potential Application to this compound |
|---|---|---|
| Suzuki-Miyaura Coupling | Forms C-C bonds using organoboron reagents. organic-chemistry.orglibretexts.org Regioselectivity can be controlled by temperature. nih.govresearchgate.net | Selective mono- or di-arylation at the 3- and 4-positions. |
| Sonogashira Coupling | Forms C-C bonds with terminal alkynes. organic-chemistry.orgwikipedia.org Can be performed under copper-free conditions. nih.govrsc.org | Introduction of alkynyl substituents at the 3- and 4-positions. |
Reactions of the Pyridazine Ring System
The pyridazine ring is an electron-deficient system, which makes it susceptible to nucleophilic attack, particularly in the presence of strong nucleophiles like potassium amide in liquid ammonia (B1221849). wur.nl Such reactions can sometimes lead to complex rearrangements or ring-opening and ring-closure sequences. wur.nl The presence of the electron-donating 2-methylbutoxy group at the 5-position would likely influence the electron distribution in the ring and, consequently, its reactivity towards nucleophiles.
Ring Transformations and Annulation Reactions
Ring transformation and annulation reactions of dichloropyridazine derivatives are pivotal for the construction of complex, polycyclic heterocyclic systems. These reactions typically proceed via nucleophilic substitution of the chloro groups, followed by intramolecular cyclization.
Formation of Fused Heterocyclic Systems (e.g., Imidazopyridazines, Triazolopyridazines)
The chlorine atoms on the pyridazine ring, particularly at the 3- and 6-positions in related compounds, are susceptible to nucleophilic substitution, which is the key initial step for building fused heterocyclic systems. guidechem.comresearchgate.net This reactivity allows for the synthesis of a variety of fused bicyclic structures, including the medicinally significant imidazopyridazines and triazolopyridazines. nih.govnih.gov
The general strategy involves a two-step process:
Nucleophilic Substitution: A bifunctional nucleophile, such as an amino alcohol or a hydrazine (B178648) derivative, displaces one of the chloro substituents on the pyridazine ring.
Intramolecular Cyclization/Annulation: The second functional group on the nucleophile then attacks a position on the pyridazine ring to form a new, fused ring.
For example, the synthesis of imidazopyridazines can be achieved by reacting a dichloropyridazine with various 2-hydroxyethylamines. researchgate.net The initial reaction is the substitution of a chlorine atom by the amine, followed by an intramolecular cyclization involving the hydroxyl group, often promoted by oxidative conditions (e.g., Swern oxidation), to form the fused imidazole (B134444) ring. researchgate.net
Similarly, triazolopyridazines are synthesized from dichloropyridazine precursors. One common method involves reaction with hydrazine or substituted hydrazines. For instance, reacting 3,6-dichloropyridazine (B152260) with hydrazine hydrate (B1144303) can lead to a hydrazinyl intermediate, which can then be cyclized with reagents like orthoesters to form the fused triazole ring. jofamericanscience.org Another pathway involves the reaction with 4-amino-1,2,4-triazole, where the amino group acts as the nucleophile to displace a chlorine atom, leading to intermediates that can be cyclized to form guidechem.comrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine systems. nih.gov The reaction of 3,6-dichloropyridazine with sodium azide can also yield a tetrazolopyridazine derivative, demonstrating the versatility of the pyridazine core in forming fused nitrogen-rich heterocycles. jofamericanscience.org
These annulation reactions are critical as they provide access to scaffolds that are investigated as kinase inhibitors and for other biological activities. nih.govresearchgate.netmdpi.com
| Fused System | Precursor Reagent Example | Key Reaction Steps | Reference(s) |
| Imidazopyridazine | 2-Hydroxyethylamine | 1. Nucleophilic substitution of Cl by NH₂. 2. Oxidative intramolecular cyclization. | researchgate.net |
| Triazolopyridazine | Hydrazine Hydrate | 1. Nucleophilic substitution of Cl by H₂NNH₂. 2. Cyclization with an appropriate C1 source. | jofamericanscience.org |
| Triazolopyridazine | 4-Amino-1,2,4-triazole | 1. Nucleophilic substitution of Cl by the exocyclic amino group. 2. Intramolecular cyclization. | nih.gov |
| Tetrazolopyridazine | Sodium Azide | Nucleophilic substitution of Cl followed by intramolecular cyclization. | jofamericanscience.org |
Oxidation and Reduction Reactions of the Pyridazine Core
The pyridazine ring, being an electron-deficient heterocycle, exhibits distinct behavior under oxidative and reductive conditions. Its reactivity is analogous in some respects to that of pyridine (B92270).
Oxidation: The nitrogen atoms in the pyridazine ring are susceptible to oxidation, typically by peracids, to form N-oxides. guidechem.com This transformation is a common feature of tertiary amines and electron-deficient nitrogen heterocycles. The oxidation occurs at one of the ring nitrogen atoms, and the specific nitrogen that is oxidized can be influenced by the electronic effects of the substituents on the ring. The formation of a pyridazine N-oxide increases the electron deficiency of the ring, which can, in turn, modify its reactivity toward nucleophiles.
Reduction: The pyridazine ring can be reduced under various conditions. Catalytic hydrogenation, often using catalysts like palladium, platinum, or Raney nickel, can reduce the aromatic system to yield a saturated hexahydropyridazine (B1330357) derivative. This process is similar to the hydrogenation of pyridine to piperidine. The electron-deficient nature of the pyridazine ring also makes it susceptible to reduction by chemical reductants. The positive charge created by alkylation or protonation at a nitrogen atom further increases the reactivity of the ring towards reduction. guidechem.com
| Reaction Type | Reagent Example(s) | Product Type | Key Characteristics |
| Oxidation | Peracids (e.g., m-CPBA) | Pyridazine N-oxide | Occurs at a ring nitrogen; increases electron deficiency of the ring. |
| Reduction | H₂ / Pd, Pt, or Ni catalyst | Hexahydropyridazine | Complete saturation of the heterocyclic ring. |
Reactivity of the 2-Methylbutoxy Side Chain
The 2-methylbutoxy group attached to the pyridazine core at the 5-position is primarily an alkyl ether linkage. Its reactivity is largely confined to the ether bond and the saturated alkyl chain.
Derivatization and Chemical Modification of the Ether Linkage
The ether linkage in this compound is generally stable under neutral, basic, and mild acidic conditions. However, like other alkyl aryl ethers, it can be cleaved under more forcing conditions.
Ether Cleavage: The most common method for cleaving alkyl aryl ethers is treatment with strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). khanacademy.org The reaction proceeds via protonation of the ether oxygen, making the corresponding alcohol (2-methylbutanol) a good leaving group. A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the alkyl carbon to displace the pyridazinol. This would convert the 5-(2-methylbutoxy) group into a 5-hydroxy group on the pyridazine ring. Alternative modern reagents for ether cleavage include Lewis acids like aluminum triiodide (AlI₃) or boron tribromide (BBr₃). researchgate.net Metal-catalyzed methods for cleaving allyl ethers are also known, though they are less relevant to a saturated alkyl group like 2-methylbutoxy. acsgcipr.org
This cleavage reaction is a key transformation as it unmasks a hydroxyl group, which can then be used for further functionalization, such as esterification, etherification, or conversion to a better leaving group for subsequent nucleophilic substitution reactions.
Selective Reactions at the Alkyl Chain
The 2-methylbutoxy side chain is a saturated alkyl group and, as such, possesses low intrinsic reactivity. nih.gov It lacks double or triple bonds and heteroatoms (other than the ether oxygen) that would typically serve as sites for selective chemical reactions.
The C-H bonds of the alkyl chain are generally unreactive. Any reaction at this site would likely require harsh, non-selective conditions, such as free-radical halogenation initiated by UV light. Such reactions would be difficult to control and would likely lead to a mixture of products, with halogenation occurring at the tertiary, secondary, and primary carbons of the 2-methylbutoxy chain, making it of limited synthetic utility. Therefore, for practical purposes, the alkyl chain is considered a chemically inert substituent under most conditions used to modify the pyridazine ring or the ether linkage.
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.
Proton (¹H) NMR for Structural and Substituent Analysis
The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in the molecule. For 3,4-Dichloro-5-(2-methylbutoxy)pyridazine, we can predict the chemical shifts and multiplicities for the single aromatic proton on the pyridazine (B1198779) ring and the eleven protons of the 2-methylbutoxy side chain.
The pyridazine ring contains a single proton at the C6 position. Due to the electron-withdrawing effects of the two nitrogen atoms and the two chlorine atoms, this proton is expected to be significantly deshielded, appearing as a singlet in the downfield aromatic region. Its predicted chemical shift would be approximately 8.5-9.0 ppm.
The 2-methylbutoxy group presents a more complex set of signals. The diastereotopic protons of the methylene (B1212753) group attached to the ether oxygen (H-1') are expected to appear as a doublet of doublets due to coupling with the adjacent methine proton (H-2'). This methine proton (H-2') will, in turn, be a multiplet, coupled to the protons of the adjacent methylene (H-3') and methyl (H-2' CH₃) groups. The terminal methyl group (H-4') will appear as a triplet, while the methyl group at the chiral center (H-2' CH₃) will be a doublet.
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on standard chemical shift tables and data from structurally similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 8.5 - 9.0 | Singlet (s) | N/A | 1H |
| H-1' | 4.3 - 4.5 | Doublet of Doublets (dd) | J = 9.0, 6.5 | 2H |
| H-2' | 1.9 - 2.1 | Multiplet (m) | - | 1H |
| H-3' | 1.5 - 1.7 | Multiplet (m) | - | 2H |
| H-2' CH₃ | 1.0 - 1.2 | Doublet (d) | J = 7.0 | 3H |
| H-4' | 0.9 - 1.0 | Triplet (t) | J = 7.5 | 3H |
Carbon (¹³C) NMR for Carbon Skeleton and Hybridization States
The ¹³C NMR spectrum reveals the number of unique carbon environments and their hybridization states. In a broadband-decoupled spectrum, each of the nine distinct carbon atoms in this compound will produce a single peak.
The carbons of the pyridazine ring are expected in the aromatic region (120-160 ppm). The carbon bearing the alkoxy group (C-5) would be the most downfield of the ring carbons due to the deshielding effect of the oxygen atom. The two chlorine-substituted carbons (C-3 and C-4) would also be significantly downfield. libretexts.orgopenstax.org The sole proton-bearing carbon (C-6) will appear upfield relative to the substituted carbons.
The carbons of the 2-methylbutoxy chain will appear in the aliphatic region of the spectrum. The carbon directly bonded to the ether oxygen (C-1') will be the most deshielded of the alkyl carbons, typically appearing between 60-80 ppm. libretexts.org The remaining carbons will have chemical shifts consistent with a standard branched alkyl chain. docbrown.info
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values based on substituent effects and data from analogous heterocyclic systems.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Hybridization |
| C-3 | 150 - 155 | sp² |
| C-4 | 145 - 150 | sp² |
| C-5 | 155 - 160 | sp² |
| C-6 | 130 - 135 | sp² |
| C-1' (CH₂) | 70 - 75 | sp³ |
| C-2' (CH) | 35 - 40 | sp³ |
| C-3' (CH₂) | 25 - 30 | sp³ |
| C-4' (CH₃) | 10 - 15 | sp³ |
| C-2' CH₃ | 15 - 20 | sp³ |
Advanced NMR Techniques for Connectivity and Conformation
To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. researchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the 2-methylbutoxy side chain, confirming the connectivity from the H-1' protons through to the H-4' protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon that has an attached proton (C-6, C-1', C-2', C-3', C-4', and C-2' CH₃).
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern can further corroborate the proposed structure. uobasrah.edu.iq
High-Resolution Mass Spectrometry (HR-MS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to measure the mass of a molecule with extremely high accuracy (typically to four or more decimal places). measurlabs.comazolifesciences.comuni-rostock.de This precision allows for the determination of a unique elemental formula. For this compound, the molecular formula is C₉H₁₂Cl₂N₂O. HR-MS would be able to distinguish the exact mass of the molecular ion from other ions with the same nominal mass. researchgate.net The characteristic isotopic pattern for two chlorine atoms (a trio of peaks in an approximate 9:6:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺) would also be clearly resolved, providing further confidence in the presence of two chlorine atoms.
Table 3: Predicted HR-MS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M]⁺ | C₉H₁₂³⁵Cl₂N₂O | 249.0276 |
| [M+2]⁺ | C₉H₁₂³⁵Cl³⁷ClN₂O | 251.0246 |
| [M+4]⁺ | C₉H₁₂³⁷Cl₂N₂O | 253.0217 |
Fragmentation Pattern Analysis for Structural Confirmation
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide information about the molecule's structure. youtube.com The fragmentation of this compound would likely proceed through several key pathways. miamioh.edulibretexts.org
A primary fragmentation would be the cleavage of the ether bond. This could occur via two main routes:
Loss of the 2-methylbutoxy radical: Cleavage of the C-O bond could lead to the formation of a dichloropyridazin-5-one cation.
Alpha-cleavage: Fragmentation of the C-C bond alpha to the ether oxygen is common, leading to the loss of a C₄H₉ radical and formation of a prominent oxonium ion.
Subsequent fragmentations could involve the sequential loss of chlorine atoms or the cleavage of the pyridazine ring itself. Analyzing the masses of these fragments allows chemists to piece together the molecular structure, confirming the nature and connectivity of the substituents.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Fragment Structure | Fragmentation Pathway |
| 179 | [C₄H₂Cl₂N₂O]⁺ | Loss of C₅H₁₀ (alkene) via rearrangement |
| 178 | [C₅H₉O]⁺ | Cleavage of the O-pyridazine bond with H transfer |
| 71 | [C₅H₁₁]⁺ | 2-methylbutyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm its molecular structure.
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has distinct vibrational modes. nih.gov The C-H stretching vibrations of the pyridazine ring are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations within the aromatic ring give rise to a series of bands, often in the 1600-1400 cm⁻¹ range. liberty.educore.ac.uk Specifically, pyridazine derivatives often show a double peak around 1595 cm⁻¹ for the aromatic rings. liberty.edu The C-N stretching vibrations can be found between 1350 and 1240 cm⁻¹. researchgate.net
The presence of the ether linkage is confirmed by a strong C-O-C stretching band, which typically appears in the 1260-1000 cm⁻¹ region. The specific position of this band can be influenced by the nature of the groups attached to the ether oxygen.
The alkyl chain of the 2-methylbutoxy group will show characteristic C-H stretching vibrations for the methyl (CH₃) and methylene (CH₂) groups at approximately 2960 cm⁻¹ and 2870 cm⁻¹, respectively. The C-H bending vibrations for these groups would be observed around 1465 cm⁻¹ and 1380 cm⁻¹.
Finally, the carbon-chlorine (C-Cl) stretching vibrations are expected in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. The presence of two chlorine atoms on the pyridazine ring would likely result in strong absorptions in this area.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Alkyl C-H | Stretching | 2960-2850 |
| C=N, C=C (pyridazine ring) | Stretching | 1600-1400 |
| C-O-C (ether) | Stretching | 1260-1000 |
| C-Cl | Stretching | 800-600 |
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
For this compound, a single-crystal XRD analysis would unequivocally confirm the connectivity of the atoms and the geometry of the pyridazine ring. It would also reveal the conformation of the chiral 2-methylbutoxy side chain, including the torsion angles that define its spatial orientation relative to the pyridazine ring. This conformational information is crucial as it can influence the molecule's physical and biological properties. nih.gov
The crystal packing, also determined by XRD, reveals intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds that stabilize the crystal structure. mdpi.com The arrangement of the chiral molecules within the crystal lattice determines the crystal's space group and can have implications for its chiroptical properties. While a specific crystal structure for this compound is not publicly available, studies on similar dichloropyridazine and bipyridyl complexes have demonstrated the power of XRD in elucidating their complex structures. researchgate.netresearchgate.net
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
Since this compound contains a chiral center at the 2-position of the butoxy group, it can exist as two non-superimposable mirror images called enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the enantiomeric purity and absolute configuration of a sample.
Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical environment of the chromophores within the molecule.
For this compound, the pyridazine ring and the ether linkage act as chromophores. The electronic transitions of the pyridazine ring, which occur in the UV-Vis region, will give rise to CD signals if they are perturbed by the chiral 2-methylbutoxy group. The sign and intensity of these CD bands are directly related to the absolute configuration of the chiral center. For instance, the (S)-enantiomer will produce a CD spectrum that is a mirror image of the (R)-enantiomer's spectrum. nih.gov
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer. By comparing the experimentally measured CD spectrum with the calculated spectra for the (R) and (S) configurations, the absolute configuration of the synthesized compound can be determined.
Optical rotation is the measurement of the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. This is a classical method for characterizing chiral substances. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (e.g., temperature, wavelength of light, solvent, and concentration).
The two enantiomers of this compound will rotate the plane of polarized light by equal amounts but in opposite directions. The (S)-enantiomer, derived from (S)-(-)-2-methylbutanol, would be expected to exhibit a negative optical rotation, while the (R)-enantiomer would show a positive rotation. tue.nl The magnitude of the measured optical rotation is directly proportional to the enantiomeric excess (ee) of the sample. A racemic mixture (a 50:50 mixture of both enantiomers) will have an optical rotation of zero. Therefore, optical rotation measurements are a valuable tool for assessing the enantiomeric purity of a sample of this compound.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. nih.govmdpi.com By solving approximations of the Schrödinger equation, DFT can determine the optimal, lowest-energy three-dimensional arrangement of atoms, a process known as geometry optimization. nih.gov For 3,4-Dichloro-5-(2-methylbutoxy)pyridazine, DFT calculations would identify the most stable conformations, paying special attention to the rotational freedom of the 2-methylbutoxy side chain and its orientation relative to the pyridazine (B1198779) ring.
The electronic properties of the molecule are described through analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. DFT calculations also generate maps of electron density, revealing the distribution of charge across the molecule and identifying electrophilic and nucleophilic sites, which are key to predicting intermolecular interactions. mdpi.com
Computational methods are invaluable for mapping potential chemical reaction pathways and analyzing their energetics. nih.gov For this compound, the two chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution reactions. smolecule.com Theoretical calculations can model the step-by-step mechanism of such reactions.
By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy for each step in a proposed pathway. nih.gov The pathway with the lowest activation barriers is considered the most energetically favorable and, therefore, the most likely to occur. nih.gov This analysis allows for the prediction of reaction outcomes and the identification of stable or transient intermediates without the need for extensive experimental work. These theoretical investigations can explore how factors like solvent and temperature might influence the reaction course, providing a comprehensive understanding of the compound's chemical reactivity. smolecule.com
Molecular Dynamics Simulations for Conformational Stability and Flexibility
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov By simulating the movements of every atom according to the principles of classical mechanics, MD studies reveal the conformational landscape, stability, and flexibility of this compound. nih.gov These simulations can be run under various conditions, such as in a vacuum, in a solvent like water, or at different temperatures to see how the environment affects the molecule's behavior. nih.govscienceopen.com
For this compound, MD simulations would be particularly useful for understanding the flexibility of the 2-methylbutoxy side chain. The simulation would track the rotation around single bonds, showing which conformations are most frequently adopted and how quickly the molecule transitions between different shapes. Analysis of the simulation trajectory can yield metrics like the Root Mean Square Deviation (RMSD), which quantifies how much the structure deviates from its initial state, and the Root Mean Square Fluctuation (RMSF), which highlights the most mobile regions of the molecule. scienceopen.com Such studies are crucial for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to a macromolecular target, such as a protein or nucleic acid. nih.govksu.edu.sa This method is central to drug discovery and helps in identifying potential biological targets for a compound.
In a molecular docking study, the three-dimensional structure of this compound would be computationally "docked" into the binding site of a selected protein target. ksu.edu.sa The docking algorithm samples a vast number of possible orientations and conformations of the ligand within the binding site and scores them based on their predicted binding affinity. researchgate.net This score, often expressed as a binding energy (in kcal/mol), estimates the stability of the ligand-protein complex; a more negative value typically indicates a stronger, more favorable interaction. ksu.edu.sa
The results not only predict the strength of the binding but also visualize the specific interactions that stabilize the complex. These can include hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein. ksu.edu.saresearchgate.net For example, the nitrogen atoms in the pyridazine ring could act as hydrogen bond acceptors, while the dichlorophenyl and methylbutoxy groups could form hydrophobic contacts. This detailed information is vital for understanding the molecular basis of a compound's potential biological activity.
| Protein Target | PDB Code | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK-2) | 1HCK | -8.5 | Leu83, Ile10, Val18 | Hydrophobic |
| Gln131, Asp86 | Hydrogen Bond | |||
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 1YWN | -7.9 | Val848, Ala866, Leu1035 | Hydrophobic |
| Cys919, Asp1046 | Hydrogen Bond | |||
| B-cell lymphoma 2 (BCL-2) | 2O2F | -9.1 | Phe105, Val126, Ala149 | Hydrophobic |
| Arg139 | Hydrogen Bond |
Theoretical Structure-Activity Relationship (SAR) Studies
Theoretical Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com Using computational models, SAR helps to predict the activity of new, unsynthesized molecules and to guide the design of more potent and selective analogues. mdpi.com
For this compound, a theoretical SAR study would involve analyzing how specific structural features contribute to a hypothetical biological effect. The core pyridazine ring, the two chlorine atoms, and the 2-methylbutoxy side chain are all features that can be systematically modified in silico. smolecule.com For instance, the chlorine atoms could be moved to different positions or replaced with other halogens (e.g., fluorine or bromine). The alkoxy chain could be shortened, lengthened, or branched differently.
Quantitative Structure-Activity Relationship (QSAR) models can be developed by calculating a set of molecular descriptors for each analogue. researchgate.net These descriptors, which quantify various electronic, steric, and hydrophobic properties, are then used to build a mathematical equation that relates the structure to the observed activity. researchgate.net Such models allow researchers to understand which properties are most important for activity and to prioritize the synthesis of compounds with the highest predicted potency. For example, a model might reveal that increased hydrophobicity in the side chain enhances activity, or that a specific electronic distribution in the pyridazine ring is essential.
| Compound Analogue | Modification | Predicted Impact on Activity | Rationale |
|---|---|---|---|
| Analogue A | Replace 2-methylbutoxy with ethoxy | Decrease | Reduced hydrophobic interaction with target binding pocket. |
| Analogue B | Replace 3,4-dichloro with 3,4-difluoro | Variable | Alters electronic properties and hydrogen bonding capacity of the ring system. |
| Analogue C | Remove chlorine at position 3 | Decrease | Loss of a key electronic feature potentially critical for binding or reactivity. |
| Analogue D | Replace 2-methylbutoxy with (S)-2-methylbutoxy | Variable | Stereochemistry may significantly affect fit and interactions within a chiral binding site. |
Development of Molecular Descriptors for Predictive Modeling
The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a cornerstone of modern computational chemistry. These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's chemical information. For pyridazine derivatives, a variety of descriptors are calculated to build robust predictive models for activities such as anticancer efficacy, corrosion inhibition, and vasorelaxant effects. researchgate.netresearchgate.netnih.gov
Quantum Chemical Descriptors: Density Functional Theory (DFT) is a powerful method used to calculate the electronic properties of molecules. researchgate.net These properties serve as critical molecular descriptors. For a compound like this compound, the following quantum chemical descriptors would be of primary interest:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor relates to the electron-donating ability of a molecule. A higher E_HOMO value suggests a greater tendency to donate electrons.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This descriptor is associated with the electron-accepting ability of a molecule. A lower E_LUMO value indicates a greater capacity to accept electrons.
Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a measure of molecular stability and reactivity. A smaller gap suggests higher reactivity.
Dipole Moment (μ): This descriptor quantifies the polarity of the molecule, which influences its solubility and interaction with polar targets. The pyridazine ring itself possesses a high dipole moment. nih.gov
Global Hardness (η) and Softness (S): These descriptors, derived from E_HOMO and E_LUMO, provide further insight into the molecule's reactivity and stability. researchgate.net
Electronegativity (χ) and Electrophilicity (ω): These calculated values help in understanding the molecule's ability to attract electrons and its propensity to act as an electrophile. researchgate.net
Topological and Constitutional Descriptors: These descriptors are derived from the 2D representation of the molecule and include counts of atoms, bonds, rings, and molecular weight. For this compound, these are straightforward to calculate and form the basis of many predictive models.
3D Descriptors: These descriptors are based on the three-dimensional conformation of the molecule and include molecular surface area and volume. They are crucial for understanding steric effects and how the molecule fits into a biological target's binding site.
Predictive models for pyridazine derivatives have been successfully developed using techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). researchgate.net For instance, a study on pyridazine-based corrosion inhibitors utilized five key descriptors to create MLR and ANN models, with the ANN model demonstrating superior predictive accuracy. researchgate.net Another machine learning approach for predicting the corrosion inhibition efficiency of pyridazine compounds also showed high accuracy, emphasizing the power of these computational tools. researchgate.net
| Descriptor Type | Specific Descriptor | Significance in Modeling |
|---|---|---|
| Quantum Chemical | E_HOMO | Indicates electron-donating capability. researchgate.net |
| E_LUMO | Indicates electron-accepting capability. researchgate.net | |
| Energy Gap (ΔE) | Relates to molecular stability and reactivity. researchgate.net | |
| Dipole Moment (μ) | Influences solubility and intermolecular interactions. nih.gov | |
| Global Hardness (η) / Softness (S) | Measures resistance to change in electron distribution. researchgate.net | |
| Electronegativity (χ) | Describes the ability to attract electrons. researchgate.net | |
| Topological | Molecular Weight | Basic property influencing physical characteristics. |
| Atom/Bond Counts | Fundamental structural information. | |
| 3D Descriptors | Molecular Surface Area | Important for assessing potential for intermolecular interactions. |
| Molecular Volume | Relates to steric fit in binding sites. |
Computational Design Principles for Pyridazine Derivatives
The design of novel pyridazine derivatives with desired biological or material properties is greatly enhanced by computational methods. These principles guide the modification of the pyridazine scaffold to optimize its function.
Structure-Based Drug Design (SBDD): When the 3D structure of a biological target (like an enzyme or receptor) is known, SBDD is a powerful approach. Molecular docking simulations are used to predict the binding mode and affinity of a designed ligand, such as a derivative of this compound, within the target's active site. acs.org This allows for the rational design of modifications to improve interactions, such as hydrogen bonding or hydrophobic contacts. For example, the pyridazine ring's nitrogen atoms are potent hydrogen bond acceptors, a feature that can be exploited in drug design. nih.gov Molecular dynamics (MD) simulations can further be used to assess the stability of the ligand-protein complex over time. acs.org
Pharmacophore Modeling: In the absence of a known target structure, a pharmacophore model can be generated based on a set of known active compounds. nih.gov This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. Novel pyridazine derivatives can then be designed to fit this pharmacophore model, increasing the probability of discovering active compounds.
Scaffold Hopping and Hybridization: Computational tools can facilitate the design strategy of "scaffold hopping," where the core pyridazine structure is replaced by another chemical scaffold that maintains the key interaction points. Conversely, hybridization involves combining the pyridazine ring with other pharmacologically active fragments to create novel molecules with potentially enhanced or dual activities. acs.org The impact of combining the pyridazine ring with other groups, such as a 4-fluorophenyl group to enhance JNK1 inhibitory activity, has been investigated using these principles. acs.org
"Fragment-Based" to 3D Design: A modern design principle involves elaborating on typically two-dimensional molecular fragments to create more three-dimensional structures. acs.org For a molecule like this compound, the substituents (dichloro and 2-methylbutoxy groups) already provide some 3D character. Computational analysis of conformational preferences and exit vectors can guide further modifications to explore chemical space more effectively, potentially leading to improved properties like selectivity and potency. acs.org
Physicochemical Property Modulation: The pyridazine heterocycle has unique physicochemical properties, including weak basicity and a significant dipole moment, which are crucial in molecular recognition. nih.gov Computational methods are used to predict how modifications to the substituents on the pyridazine ring will affect properties like lipophilicity (cLogP) and topological polar surface area (TPSA). nih.gov For example, altering the alkoxy chain or the halogen substituents on this compound would predictably change its solubility, permeability, and metabolic stability. These predictions allow for the in silico tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile before undertaking synthetic work.
| Design Principle | Computational Method | Objective |
|---|---|---|
| Structure-Based Drug Design (SBDD) | Molecular Docking, Molecular Dynamics | Optimize ligand binding to a known target structure. acs.org |
| Pharmacophore Modeling | 3D-QSAR, Pharmacophore Generation | Identify essential features for activity from known active molecules. nih.gov |
| Scaffold Hopping & Hybridization | Bioisosteric Replacement Analysis, Molecular Superimposition | Discover novel active scaffolds or combine functionalities. acs.org |
| 3D Fragment Elaboration | Conformational Analysis, Vector Analysis | Increase three-dimensionality to improve binding and properties. acs.org |
| Physicochemical Property Modulation | Calculation of cLogP, TPSA, pKa | Tune ADME properties for better bioavailability and efficacy. nih.gov |
Applications of 3,4 Dichloro 5 2 Methylbutoxy Pyridazine and Its Derivatives in Advanced Chemical Synthesis
Role as Building Blocks for Complex Molecular Architectures
The dichloropyradazine core of the molecule serves as a robust platform for the synthesis of intricate molecular structures. The two chlorine atoms on the pyridazine (B1198779) ring are susceptible to replacement by a variety of nucleophiles, and their reactivity can often be differentiated, allowing for sequential and site-selective functionalization. This step-wise substitution is a cornerstone for building molecular complexity.
Research on related polychlorinated pyridazines demonstrates that these scaffolds can undergo a range of transformations. researchgate.net The primary reactions include:
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms can be displaced by O-, N-, and S-centered nucleophiles. This allows for the introduction of diverse functional groups such as ethers, amines, and thioethers.
Palladium-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki, Stille, and Sonogashira couplings can be employed to form new carbon-carbon bonds, enabling the attachment of aryl, heteroaryl, or alkyl groups. researchgate.net
The presence of the (2-methylbutoxy) group imparts chirality to the molecule from the outset. This is a significant advantage in total synthesis, where establishing stereocenters early in a synthetic sequence is often crucial. Furthermore, this non-polar side chain can enhance the solubility of the building block and its subsequent derivatives in organic solvents, facilitating reaction and purification processes. The strategic, stepwise replacement of the two chlorine atoms on this chiral scaffold provides a powerful method for assembling complex, three-dimensional molecules with defined stereochemistry. beilstein-journals.org
| Reaction Type | Description | Potential Application |
| Nucleophilic Aromatic Substitution (SNAr) | Sequential replacement of chlorine atoms with various nucleophiles (e.g., amines, alcohols). | Introduction of diverse functional groups to build complexity. |
| Palladium-Catalyzed Cross-Coupling | Formation of C-C bonds (e.g., Suzuki, Sonogashira reactions) at the chloro-positions. | Assembly of bi-aryl systems and other complex carbon skeletons. |
| Metalation | Directed metalation followed by reaction with electrophiles. | Further functionalization of the pyridazine ring. |
Utility as Precursors for Heterocyclic Library Synthesis
In drug discovery and chemical biology, the synthesis of compound libraries is a fundamental strategy for identifying new bioactive molecules. researchgate.net3,4-Dichloro-5-(2-methylbutoxy)pyridazine is an ideal starting point for creating focused libraries of heterocyclic compounds due to the differential reactivity of its two chlorine atoms.
The general approach involves a two-step substitution sequence:
First Substitution: The more reactive chlorine atom is selectively replaced by a nucleophile from a first set of building blocks.
Second Substitution: The remaining chlorine atom is then replaced using a nucleophile from a second set of building blocks.
This combinatorial approach allows for the rapid generation of a large matrix of unique compounds from a relatively small number of starting materials. For example, reacting the dichloropyridazine with 10 different amines in the first step, followed by reaction with 10 different alcohols in the second step, would theoretically yield 100 distinct products. This method provides access to a diverse chemical space centered around the chiral pyridazine core. researchgate.net Such libraries are invaluable for screening against biological targets to identify new therapeutic leads. The pyridazine core itself is found in numerous biologically active compounds, making these libraries particularly relevant for medicinal chemistry programs. nih.gov
Role in Material Science Precursor Chemistry (e.g., chiral building blocks for Covalent Organic Frameworks)
The field of material science is increasingly focused on the design of functional materials from the bottom up, using precisely defined molecular building blocks. Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. nih.gov The incorporation of chirality into COFs can yield materials with unique properties for applications in enantioselective separation and asymmetric catalysis. rsc.org
This compound , as a chiral building block, is a promising precursor for the synthesis of chiral COFs. nih.govnih.gov The general strategy involves modifying the dichloropyridazine to install polymerizable functional groups, transforming it into a chiral "linker" or "strut" for COF construction. For instance, the two chlorine atoms could be converted into other reactive groups, such as amines or boronic acids, through established chemical transformations.
The process would typically involve:
Functionalization: Converting the C-Cl bonds into groups suitable for polymerization, such as C-NH₂ or C-B(OH)₂ via cross-coupling or substitution reactions.
Polycondensation: Reacting the functionalized chiral pyridazine monomer with a complementary multi-topic co-monomer under solvothermal conditions to form the crystalline COF.
The inherent chirality of the (2-methylbutoxy) group would be translated into the bulk material, creating a chiral porous environment. nih.gov The pyridazine unit itself is a rigid, electron-deficient heterocycle, which can contribute to the thermal stability and electronic properties of the resulting framework. researchgate.net Such pyridazine-based chiral COFs could find applications as heterogeneous catalysts for asymmetric reactions or as stationary phases for the chiral resolution of racemic mixtures. nih.gov
| Material Type | Role of Pyridazine Precursor | Potential Applications |
| Chiral Covalent Organic Frameworks (COFs) | Serves as a rigid, chiral linker after functionalization of the chloro groups. | Asymmetric catalysis, enantioselective separations. nih.govrsc.org |
| Functional Polymers | Acts as a monomer unit to introduce chirality and heteroaromatic properties into a polymer chain. | Specialty optics, chiral recognition sensors. |
| Organic Semiconductors | The electron-deficient pyridazine core can be used to tune electronic properties. | Components in organic electronic devices. researchgate.netliberty.edu |
Future Research Directions and Theoretical Perspectives in Dichloropyridazine Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Pyridazine (B1198779) Derivatives
The synthesis of pyridazine derivatives has traditionally relied on methods that are often energy-intensive and employ hazardous reagents. The future of pyridazine synthesis lies in the development of novel and sustainable methodologies that are both environmentally benign and economically viable.
Recent advancements have focused on green chemistry approaches, such as the use of microwave irradiation to accelerate reactions and reduce energy consumption. For instance, the microwave-assisted Chapman rearrangement of 3,6-dialkoxypyridazines has been shown to be a rapid and efficient method for producing 1,2-dialkylpyridazine-3,6-diones with high yields and purity, minimizing the generation of hazardous waste. wisdomlib.org Another sustainable approach involves metal-free reactions, such as the aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines, which provides a cost-effective and environmentally friendly route to pyridazine derivatives under neutral conditions. organic-chemistry.orgacs.org
The synthesis of 3,4-Dichloro-5-(2-methylbutoxy)pyridazine could, in theory, be approached through a nucleophilic aromatic substitution reaction starting from a corresponding trichloropyridazine. A sustainable approach would involve the use of a non-toxic, renewable alcohol like 2-methylbutanol in the presence of a mild, reusable base, potentially under solvent-free or microwave-assisted conditions to enhance efficiency and reduce environmental impact.
Future research in this area will likely focus on:
The use of biocatalysts, such as enzymes, to perform highly selective and environmentally friendly transformations on the pyridazine ring.
The development of one-pot, multi-component reactions that allow for the construction of complex pyridazine derivatives from simple starting materials in a single step, reducing waste and improving atom economy. nih.gov
The exploration of flow chemistry systems for the continuous and scalable synthesis of pyridazines, offering improved safety and control over reaction conditions.
Advanced Mechanistic Investigations of Pyridazine Reactivity and Selectivity
A deeper understanding of the reaction mechanisms governing the reactivity and selectivity of pyridazines is crucial for the rational design of new synthetic methods and the prediction of product outcomes. The electronic properties of the pyridazine ring, characterized by its π-deficient nature, significantly influence its reactivity towards nucleophiles and electrophiles.
Studies on the reactions of pyridazines and their N-oxides with nitrogen-containing nucleophiles have provided insights into the mechanistic pathways, which can include addition-elimination sequences and, in some cases, ring-opening and ring-closure events. wur.nl For instance, the amination of 4-halogenopyridazines with potassium amide in liquid ammonia (B1221849) has been shown to proceed through a 4,5-didehydropyridazine intermediate. wur.nl
In the context of This compound , mechanistic studies would be essential to understand the regioselectivity of nucleophilic substitution reactions at the C-3 and C-4 positions. The presence of the electron-donating 2-methylbutoxy group at C-5 would be expected to influence the electron distribution in the ring and, consequently, the relative reactivity of the two chlorine atoms. Advanced techniques such as in-situ spectroscopic monitoring (e.g., NMR, IR) and kinetic studies would be invaluable in elucidating the reaction pathways.
Future mechanistic investigations will likely involve:
The use of advanced spectroscopic techniques and isotopic labeling studies to probe reaction intermediates and transition states.
The application of computational chemistry to model reaction pathways, calculate activation energies, and predict regioselectivity.
The study of non-covalent interactions, such as hydrogen bonding and π-π stacking, and their role in directing the stereochemistry of pyridazine reactions. nih.gov
Integration of Comprehensive Computational Methods in Compound Design and Discovery
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties and the prediction of their biological activity or material characteristics. mdpi.com In the context of pyridazine chemistry, computational methods are being used to:
Predict physicochemical properties: Parameters such as lipophilicity (cLogP), topological polar surface area (TPSA), and aqueous solubility can be calculated to assess the drug-likeness of novel pyridazine derivatives. nih.gov
Perform molecular docking studies: These simulations can predict the binding mode of a pyridazine-based ligand within the active site of a biological target, such as an enzyme or receptor, providing insights into structure-activity relationships (SAR). acs.orgmdpi.com
Conduct ADME/Toxicity predictions: In silico models can be used to estimate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pyridazine compounds, helping to identify potential liabilities early in the drug discovery process. jocpr.com
For a hypothetical compound like This compound , computational tools could be employed to predict its potential as a bioactive molecule. For example, docking studies could explore its ability to fit into the binding sites of various kinases, a common target for pyridazine-based inhibitors. researchgate.netnih.gov Furthermore, its ADMET profile could be computationally assessed to guide further synthetic modifications.
Future applications of computational methods in pyridazine chemistry will likely see:
The use of artificial intelligence and machine learning algorithms to analyze large datasets and identify novel pyridazine scaffolds with high therapeutic potential.
The development of more accurate and predictive quantum mechanical methods for studying reaction mechanisms and electronic properties.
The integration of computational modeling with experimental data to create a synergistic approach to compound design and optimization.
Exploration of Pyridazine Scaffolds for Uncharted Chemical Functions
The versatility of the pyridazine scaffold suggests that its potential extends beyond its current applications in medicine and agriculture. Future research will undoubtedly uncover new and uncharted chemical functions for this remarkable heterocycle.
One emerging area is the use of pyridazine-based compounds as high-energy density materials (HEDMs) . The high nitrogen content and planar structure of the pyridazine ring, which facilitates dense crystal packing through π-π stacking, make it a promising backbone for the development of next-generation energetic materials with enhanced performance and stability. rsc.orgrsc.org
Another area of exploration is the application of pyridazines in molecular recognition and supramolecular chemistry . The two adjacent nitrogen atoms of the pyridazine ring are excellent hydrogen bond acceptors, enabling them to participate in specific and directional intermolecular interactions. nih.gov This property can be exploited in the design of novel sensors, catalysts, and self-assembling materials.
The unique electronic properties of the pyridazine ring also make it an interesting candidate for applications in organic electronics . By tuning the substituents on the pyridazine core, it may be possible to develop novel materials with tailored photophysical and electronic properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
For This compound , its specific substitution pattern could lead to unique properties. The presence of two chlorine atoms offers handles for further functionalization, while the chiral 2-methylbutoxy group could introduce stereospecific interactions, making it a candidate for chiral recognition or as a building block for asymmetric synthesis.
The future of dichloropyridazine chemistry is bright, with ongoing research promising to deliver more sustainable synthetic methods, a deeper understanding of reaction mechanisms, and the discovery of novel applications for this versatile class of compounds.
Q & A
Q. What are the recommended synthetic routes for preparing 3,4-dichloro-5-(2-methylbutoxy)pyridazine, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution reactions on pre-functionalized pyridazine scaffolds. For example, microwave-assisted synthesis (MAS) has been demonstrated for structurally analogous dichloropyridazines, which reduces reaction times and improves yields compared to conventional heating . Optimization should focus on solvent selection (e.g., THF or DMF), temperature control (80–120°C), and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of 2-methylbutanol relative to the dichloropyridazine precursor). Monitoring via TLC or HPLC is critical to track intermediate formation .
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns and purity. For example, aromatic protons in pyridazine derivatives typically resonate between δ 7.0–9.0 ppm, while alkoxy protons appear downfield (δ 3.5–4.5 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and isotopic patterns consistent with chlorine substituents.
- X-ray crystallography : For unambiguous structural determination if single crystals are obtainable .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for targeted drug discovery?
Regioselectivity is influenced by steric and electronic factors. The 3- and 4-chloro groups are prone to displacement by nucleophiles (e.g., amines, thiols), while the 5-alkoxy group stabilizes adjacent positions against further substitution. For example:
- Amination : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) to introduce aryl/alkyl amines at the 3- or 4-position .
- Electrophilic substitution : Direct halogenation or nitration at the 6-position is feasible due to electron-donating effects of the alkoxy group .
Q. What strategies resolve contradictions in biological activity data for pyridazine derivatives in neuroreceptor studies?
Discrepancies may arise from assay variability (e.g., cell type, receptor isoform) or impurities. Recommended approaches:
Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?
- Metabolic stability : Assess hepatic microsomal clearance (human/rodent) to predict half-life. Pyridazines often undergo CYP3A4-mediated oxidation .
- Blood-brain barrier (BBB) penetration : Use logP/logD calculations (optimal range: 2–4) and in situ perfusion models. Structural analogs with trifluoromethyl groups show enhanced BBB permeability .
Methodological Challenges and Solutions
Q. How to mitigate degradation during storage of this compound?
Q. What computational tools are suitable for modeling interactions between this compound and biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
